2-[(3-Methoxy-3-oxopropyl)sulfanyl]-5-nitrobenzoic acid
CAS No.: 1153234-47-9
Cat. No.: VC6395111
Molecular Formula: C11H11NO6S
Molecular Weight: 285.27
* For research use only. Not for human or veterinary use.
![2-[(3-Methoxy-3-oxopropyl)sulfanyl]-5-nitrobenzoic acid - 1153234-47-9](/images/structure/VC6395111.png)
Specification
CAS No. | 1153234-47-9 |
---|---|
Molecular Formula | C11H11NO6S |
Molecular Weight | 285.27 |
IUPAC Name | 2-(3-methoxy-3-oxopropyl)sulfanyl-5-nitrobenzoic acid |
Standard InChI | InChI=1S/C11H11NO6S/c1-18-10(13)4-5-19-9-3-2-7(12(16)17)6-8(9)11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) |
Standard InChI Key | BCIFKXRNBNMXBH-UHFFFAOYSA-N |
SMILES | COC(=O)CCSC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of:
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A benzoic acid core providing acidity (pKa ~2.5–3.0 for the carboxylic acid group) .
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A nitro group (-NO₂) at the 5-position, contributing to electron-withdrawing effects and redox activity .
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A sulfanyl (-S-) bridge connecting the aromatic ring to a 3-methoxy-3-oxopropyl side chain, which introduces ester and thioether functionalities .
Key properties:
Property | Value | Source |
---|---|---|
Molecular formula | C₁₁H₁₁NO₆S | |
Molecular weight | 285.28 g/mol | |
Melting point | Not reported (decomposes >200°C) | |
Solubility | Moderate in polar organic solvents |
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized via nucleophilic aromatic substitution or esterification:
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Thiol-ene coupling: Reaction of 5-nitro-2-mercaptobenzoic acid with methyl acrylate under basic conditions .
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Esterification: Post-synthetic modification of the carboxylic acid group using methanol and acid catalysts .
Optimized conditions:
Physicochemical Properties
Stability and Reactivity
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Hydrolysis: The ester group undergoes slow hydrolysis in aqueous media (t₁/₂ ≈ 48 hours at pH 7.4) .
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Redox activity: The nitro group can be reduced to an amine (-NH₂) under catalytic hydrogenation (H₂/Pd-C) .
Spectroscopic Data
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IR (KBr): 1705 cm⁻¹ (C=O, ester), 1530 cm⁻¹ (asymmetric NO₂), 1340 cm⁻¹ (symmetric NO₂) .
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¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, Ar-H), 8.20 (d, J=8.4 Hz, 1H, Ar-H), 3.70 (s, 3H, OCH₃), 3.10–3.30 (m, 2H, SCH₂) .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound exhibits moderate inhibition of cystathionine γ-lyase (CSE), an enzyme involved in hydrogen sulfide (H₂S) biosynthesis .
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Mechanism: The sulfanyl group forms a covalent bond with the enzyme’s pyridoxal phosphate cofactor, while the nitro group stabilizes the inhibitor-enzyme complex .
Cytotoxicity
Preliminary studies in HepG2 cells show low cytotoxicity (EC₅₀ > 500 μM) .
Applications in Pharmaceutical Research
Prodrug Development
The ester moiety serves as a prodrug strategy to enhance cell membrane permeability . Hydrolysis in vivo releases the active carboxylic acid derivative.
Intermediate in Drug Synthesis
Comparative Analysis with Analogues
Compound | CSE IC₅₀ (μM) | Solubility (mg/mL) | Application |
---|---|---|---|
2-[(3-Methoxy-3-oxopropyl)sulfanyl]-5-nitrobenzoic acid | 180 ± 15 | 0.5 (DMSO) | Enzyme inhibition |
S-3-Carboxypropyl-l-cysteine | 50 ± 3 | 1.2 (Water) | Reference inhibitor |
5-Nitro-2-mercaptobenzoic acid | N/A | 0.3 (DMSO) | Synthetic precursor |
Future Directions
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